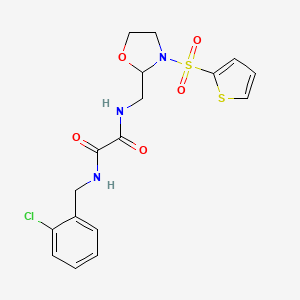

N1-(2-chlorobenzyl)-N2-((3-(thiophen-2-ylsulfonyl)oxazolidin-2-yl)methyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound appears to be a derivative of oxazolidinone, a class of heterocyclic organic compounds containing an oxazolidinone ring. Oxazolidinones are known for their applications in pharmaceuticals, particularly as antibiotics, and for their use as chiral auxiliaries in asymmetric synthesis. The specific compound mentioned includes a thiophene moiety, which is often incorporated into molecules for its electronic properties, potentially affecting the compound's reactivity and biological activity.

Synthesis Analysis

The synthesis of oxazolidinone derivatives can involve the treatment of N-tert-butoxycarbonyl derivatives of β-amino alcohols with sulfonyl chlorides to afford 2-oxazolidinones, as described in the first paper. The intramolecular nucleophilic attack of the carbamate moiety on an intermediate tosylate leads to the formation of the heterocycle. The presence of a N-methyl substituent has been shown to enhance the cyclization rate, which could be relevant for the synthesis of the compound .

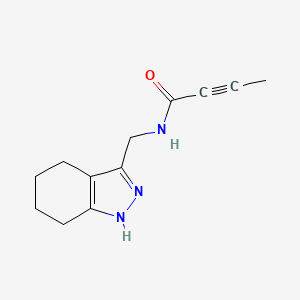

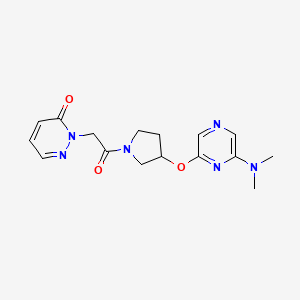

Molecular Structure Analysis

The molecular structure of oxazolidinone derivatives can be influenced by the substituents attached to the oxazolidinone ring. The second paper discusses the generation of exocyclic N-Acyliminium ions from chiral N-[1-(phenylsulfonyl)alkyl]oxazolidin-2-ones, which could be related to the structure of the compound . The stereochemistry of the resulting compounds is significant and can be influenced by the complexation with Lewis acids .

Chemical Reactions Analysis

The reactivity of oxazolidinone derivatives can be explored through their interactions with various reagents. For instance, the allylation of N-Acyliminium ions generated from oxazolidin-2-ones, as mentioned in the second paper, demonstrates the potential for these compounds to undergo nucleophilic addition reactions. The stereoselectivity of these reactions is an important consideration, as it can lead to the formation of products with different stereochemical configurations .

Physical and Chemical Properties Analysis

While the papers provided do not directly discuss the physical and chemical properties of N1-(2-chlorobenzyl)-N2-((3-(thiophen-2-ylsulfonyl)oxazolidin-2-yl)methyl)oxalamide, we can infer that the compound may exhibit properties typical of oxazolidinones, such as moderate solubility in organic solvents and potential biological activity. The presence of a thiophene ring could also contribute to the compound's electronic properties, potentially affecting its reactivity and interaction with biological targets. The third paper, although not directly related to the compound , does discuss the anticancer activity of sulfonamide derivatives, which could be relevant if the compound possesses similar structural features .

Scientific Research Applications

Weak Hydrogen Bonds and π-π Stacking Interactions

Research has identified the presence of weak C-H···O and C-H···π hydrogen bonds and π-π stacking interactions in a series of N'-[(E)-(aryl)methylidene]-N-methyl-2-oxo-1,3-oxazolidine-4-carbohydrazides, highlighting the structural versatility and potential interaction modes of oxazolidin-2-ones and their derivatives. These interactions play a crucial role in the crystal structures of these compounds, potentially impacting their biological activities (Nogueira et al., 2015).

Catalyst System for Amidation Reactions

Oxazolidinones, specifically related to the structural framework of the compound , have been established as effective catalyst systems for Goldberg amidation reactions. This catalytic activity extends towards functionalized (hetero)aryl chlorides and a range of aromatic and aliphatic primary amides, demonstrating the compound's utility in facilitating diverse chemical transformations (De, Yin, & Ma, 2017).

Synthesis of Heterocyclic Compounds

The compound has been involved in the synthesis of new heterocyclic compounds based on N-benzyl(heptyl)-3-benzyl(hepiyl)amino-4-hydroxybutanamide. This research area explores the compound's potential in creating biologically active derivatives, which may have implications for drug development and other scientific applications (Tlekhusezh, Badovskaya, & Tyukhteneva, 1996).

Synthesis and Antimicrobial Activities

Research into the synthesis of biologically active derivatives, including β-lactam and thiazolidine-grafted tetrahydrobenzothiophenes, underscores the potential antimicrobial applications of compounds structurally related to N1-(2-chlorobenzyl)-N2-((3-(thiophen-2-ylsulfonyl)oxazolidin-2-yl)methyl)oxalamide. These studies contribute to the understanding of the structure-activity relationships and offer a pathway for developing new antimicrobial agents (Babu, Pitchumani, & Ramesh, 2013).

Novel Oxazolidinone Antibacterial Agents

The oxazolidinone class, to which the compound belongs, has been identified for its unique mechanism of bacterial protein synthesis inhibition. Novel oxazolidinone analogs, developed through chemical modification programs, have demonstrated in vitro antibacterial activities against a variety of clinically important human pathogens, highlighting the therapeutic potential of these compounds in addressing bacterial infections (Zurenko et al., 1996).

properties

IUPAC Name |

N'-[(2-chlorophenyl)methyl]-N-[(3-thiophen-2-ylsulfonyl-1,3-oxazolidin-2-yl)methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClN3O5S2/c18-13-5-2-1-4-12(13)10-19-16(22)17(23)20-11-14-21(7-8-26-14)28(24,25)15-6-3-9-27-15/h1-6,9,14H,7-8,10-11H2,(H,19,22)(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTALHWPVTWTCLB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(N1S(=O)(=O)C2=CC=CS2)CNC(=O)C(=O)NCC3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClN3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2-chlorobenzyl)-N2-((3-(thiophen-2-ylsulfonyl)oxazolidin-2-yl)methyl)oxalamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Methyl-4-phenyl-2-[5-[4-(trifluoromethoxy)phenyl]thiophen-2-yl]-1H-imidazole](/img/structure/B2553723.png)

![1-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)cyclobutane-1-carboxylic acid](/img/structure/B2553724.png)

![2-[(2-Chlorophenyl)methylamino]butan-1-ol](/img/structure/B2553736.png)

![ethyl 2-(8-benzyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2553745.png)